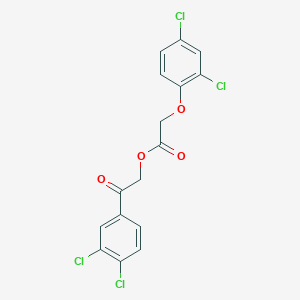![molecular formula C22H19ClN2O5S B3668021 ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate](/img/structure/B3668021.png)
ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but the specific structure of this compound is not provided in the sources retrieved .Chemical Reactions Analysis
Esters, such as ethyl 4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Properties
IUPAC Name |
ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-2-30-22(27)15-8-11-18(12-9-15)25-31(28,29)20-14-16(10-13-19(20)23)21(26)24-17-6-4-3-5-7-17/h3-14,25H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQWAPYDBBYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SABA1?
A1: SABA1 inhibits biotin carboxylase (BC) [], a key enzyme within the acetyl-CoA carboxylase (ACC) complex responsible for the first committed step in fatty acid synthesis.
Q2: How does SABA1 inhibit BC?
A2: SABA1 exhibits an atypical inhibition mechanism. It binds to the biotin binding site of BC in the presence of ADP [].
Q3: What are the downstream effects of BC inhibition by SABA1?
A3: Inhibiting BC disrupts fatty acid synthesis, an essential process for bacterial survival and proliferation. This disruption ultimately leads to bacterial cell death.
Q4: What is the molecular formula and weight of SABA1?
A4: The provided research papers do not explicitly state the molecular formula or weight of SABA1. Further investigation into chemical databases or literature is needed.
Q5: Is there any information available about the spectroscopic data of SABA1?
A5: The available research does not provide spectroscopic data for SABA1.
Q6: What is known about the material compatibility and stability of SABA1?
A6: The research papers do not discuss the material compatibility or stability of SABA1 under various conditions.
Q7: Does SABA1 possess any catalytic properties?
A7: SABA1 is described as an enzyme inhibitor, not a catalyst. Its primary function is to block the activity of BC [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3667962.png)

![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B3667975.png)
![N-{2-chloro-5-[(diethylamino)sulfonyl]benzoyl}glycine](/img/structure/B3667976.png)
![3-[(2-thienylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B3667982.png)
![5-[(2-methoxy-5-nitrobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B3667987.png)
![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3667992.png)
![1,1'-{[4-(4-chlorophenoxy)-1,3-phenylene]disulfonyl}dipiperidine](/img/structure/B3668007.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3668012.png)
![3-[(2-chloro-2-propen-1-yl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3668016.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3668032.png)
